molecular formula C22H32N6 B8615489 3H-1,5-Benzodiazepine, 2,4-bis(4-methyl-1-piperazinyl)-3-propylidene- CAS No. 733811-11-5

3H-1,5-Benzodiazepine, 2,4-bis(4-methyl-1-piperazinyl)-3-propylidene-

Cat. No. B8615489
M. Wt: 380.5 g/mol
InChI Key: HYCIJULLAUJCAC-UHFFFAOYSA-N
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Patent
US07498433B2

Procedure details

A suspension of 2,4-bis(4-methyl-1-piperazinyl)-3H-[1,5]benzodiazepine (1.702 g, 5 mmol) in tetrahydrofuran (20 ml) under constant flow of argon was cooled to −30° C. A solution of lithium diisopropylamide (LDA) (2 M, 3.75 ml, 7.5 mmol) was added dropwise. Thus obtained dark brown suspension was allowed to warm to −5° C. until dissolved and then again cooled to −30° C. Propionaldehyd (0.54 ml, 7.5 mmol) was added during 5 min. The resulting clear yellow solution was allowed to warm to −5° C., triethylamine (5.55 ml, 40 mmol) and pyridine (0.040 ml, 0.5 mmol) were added. A solution of trifluoroacetic anhydride (4.2 ml, 30 mmol) in tetrahydrofuran (6 ml) was added dropwise maintaining the temperature at −5° C. The reaction mixture was stirred for another hour. Methanol (5 ml) and while strongly agitated NaOH (1 M, 35 ml) were added dropwise. The reaction mixture was stirred for four hours while slowly warming to room temperature. The solution was made acidic at ph of 1 and extracted with dichloromethane (3×25 ml). The water phase was made alkalic at a pH of 10 and extracted with diethyl ether (15×25 ml). After each extraction water phase was adjusted to pH of 10. The ether phase was dried over anhydrous Na2SO4 and ether was evaporated at reduced pressure to give 1, 701 g (89%) of the title compound as a yellow resin.
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.702 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.75 mL
Type
reactant
Reaction Step Three
Quantity
0.54 mL
Type
reactant
Reaction Step Four
Quantity
5.55 mL
Type
reactant
Reaction Step Five
Quantity
0.04 mL
Type
reactant
Reaction Step Five
Quantity
4.2 mL
Type
reactant
Reaction Step Six
Quantity
6 mL
Type
solvent
Reaction Step Six
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH2:9][C:10]([N:19]3[CH2:24][CH2:23][N:22]([CH3:25])[CH2:21][CH2:20]3)=[N:11][C:12]3[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=3[N:14]=2)[CH2:4][CH2:3]1.[CH:26]([N-]C(C)C)([CH3:28])[CH3:27].[Li+].C(=O)CC.C(N(CC)CC)C.N1C=CC=CC=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[OH-].[Na+]>O1CCCC1.CO>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]2[C:9](=[CH:27][CH2:26][CH3:28])[C:10]([N:19]3[CH2:20][CH2:21][N:22]([CH3:25])[CH2:23][CH2:24]3)=[N:11][C:12]3[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=3[N:14]=2)[CH2:6][CH2:7]1 |f:1.2,7.8|

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.702 g
Type
reactant
Smiles
CN1CCN(CC1)C=1CC(=NC2=C(N1)C=CC=C2)N2CCN(CC2)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
3.75 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Four
Name
Quantity
0.54 mL
Type
reactant
Smiles
C(CC)=O
Step Five
Name
Quantity
5.55 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.04 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Six
Name
Quantity
4.2 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for another hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to −5° C.
DISSOLUTION
Type
DISSOLUTION
Details
until dissolved
TEMPERATURE
Type
TEMPERATURE
Details
again cooled to −30° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −5° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at −5° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
while slowly warming to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×25 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (15×25 ml)
EXTRACTION
Type
EXTRACTION
Details
After each extraction water phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether phase was dried over anhydrous Na2SO4 and ether
CUSTOM
Type
CUSTOM
Details
was evaporated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C=1C(C(=NC2=C(N1)C=CC=C2)N2CCN(CC2)C)=CCC
Measurements
Type Value Analysis
AMOUNT: MASS 701 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 36843.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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